molecular formula C11H14ClN3O B1292998 1-(2-Chloroisonicotinoyl)-4-methylpiperazine CAS No. 612487-28-2

1-(2-Chloroisonicotinoyl)-4-methylpiperazine

Cat. No. B1292998
CAS RN: 612487-28-2
M. Wt: 239.7 g/mol
InChI Key: OJSUZRNVWYHBNS-UHFFFAOYSA-N
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Description

The compound 1-(2-Chloroisonicotinoyl)-4-methylpiperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications and are often studied for their chemical and physical properties, as well as their molecular structures.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of 1-(2-Chloroisonicotinoyl)-4-methylpiperazine, they do provide insights into related compounds. For instance, the synthesis of piperazine derivatives typically involves the formation of the piperazine ring followed by functionalization at various positions on the ring. The synthesis process would likely involve the introduction of the 2-chloroisonicotinoyl moiety to a 4-methylpiperazine scaffold under suitable reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The paper titled "1-Methylpiperazine-1,4-diium dipicrate" discusses the crystal structure of a related compound, where the piperazine ring adopts a chair conformation with the methyl substituent in the equatorial position. This conformation is significant as it can influence the compound's interaction with biological targets. The molecular geometry and vibrational frequencies of a similar compound, 5CMOT, have been calculated using various computational methods, indicating the presence of three staggered stable conformers . These findings suggest that 1-(2-Chloroisonicotinoyl)-4-methylpiperazine may also exhibit multiple conformations, which could be explored to understand its reactivity and interaction with biological systems.

Chemical Reactions Analysis

The reactivity of piperazine derivatives is often associated with their functional groups. The presence of the 2-chloroisonicotinoyl moiety in 1-(2-Chloroisonicotinoyl)-4-methylpiperazine suggests that it could undergo reactions typical of chloro-substituted compounds, such as nucleophilic substitution. Additionally, the piperazine nitrogen atoms may participate in the formation of hydrogen bonds, as seen in the crystal structure of the 1-methylpiperazine-1,4-diium dipicrate, where N—H⋯O hydrogen bonds are observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The experimental and theoretical spectra of the 5CMOT molecule provide insights into the vibrational modes and molecular geometry, which are essential for understanding the physical properties of these compounds . The calculated HOMO and LUMO energies indicate intramolecular charge transfer, which can affect the compound's chemical properties and reactivity. The crystal structure of 1-methylpiperazine-1,4-diium dipicrate reveals the presence of Coulombic interactions and weak C—H⋯O interactions, which can impact the compound's solubility and stability .

Scientific Research Applications

Piperazine Derivatives in Pharmacology

Piperazine derivatives have been extensively studied for their pharmacological applications, particularly as antidepressants, antipsychotics, and anxiolytics. Compounds such as nefazodone, trazodone, and buspirone are notable examples of arylpiperazine derivatives utilized for the treatment of depression, psychosis, or anxiety due to their serotonin receptor-related effects (Caccia, 2007). Additionally, piperazine scaffolds are recognized for their versatility in medicinal chemistry, with ongoing research suggesting their application in central nervous system (CNS) disorders and beyond (Maia et al., 2012).

Environmental Impacts and Bioremediation

Certain piperazine derivatives have been identified in environmental studies, particularly concerning their presence in water systems and potential toxicological impacts. For instance, studies on atrazine, a widely used herbicide, highlight the environmental persistence of such compounds and the importance of bioremediation strategies to mitigate their effects (Konstantinou et al., 2006). The degradation pathways and microbial remediation of these compounds are crucial areas of research, offering potential applications for 1-(2-Chloroisonicotinoyl)-4-methylpiperazine in environmental science.

Toxicology and Safety Evaluation

The safety and toxicological evaluation of chlorinated compounds, including piperazine derivatives, is a significant area of research. Chlorination can influence the biological activity of compounds, potentially leading to toxic effects or, conversely, enhancing desired pharmacological properties (Klaus, 2000). Understanding the role of chlorine substituents in these compounds can inform safety assessments and regulatory decisions.

Mechanism of Action

The mechanism of action would depend on the specific biological target of “1-(2-Chloroisonicotinoyl)-4-methylpiperazine”. For example, many piperazine derivatives are known to interact with G protein-coupled receptors .

Safety and Hazards

The safety and hazards associated with “1-(2-Chloroisonicotinoyl)-4-methylpiperazine” would depend on its specific properties. It’s important to refer to the material safety data sheet (MSDS) for accurate information .

Future Directions

The future directions for research on “1-(2-Chloroisonicotinoyl)-4-methylpiperazine” could involve exploring its potential biological activities, as many piperazine derivatives have shown promising pharmacological properties .

properties

IUPAC Name

(2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-14-4-6-15(7-5-14)11(16)9-2-3-13-10(12)8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSUZRNVWYHBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649214
Record name (2-Chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroisonicotinoyl)-4-methylpiperazine

CAS RN

612487-28-2
Record name (2-Chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as described for Example 1 using 2-chloroisonicotinic acid and 1-methylpiperazine. The crude product was purified on a silica gel column using chloroform/methanolkconc. NH3(aq), (100:10:1), as the eluent to give the title compound as a colorless oil. Yield: 68%: 1H NMR (CDCl3, 400 MHz) δ 8.51 (d, J=5 Hz, 1 H), 7.57 (s, 1 H), 7.43 (dd, J=5, 1 Hz, 1 H), 3.66-3.58 (m, 2 H), 3.28-3.21 (m, 2 H), 2.41-2.34 (m, 2 H), 2.30-2.24 (m, 2 H), 2.20 (s, 3 H); MS (TSP) niz 240 (M++1).
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